molecular formula C6H14AsCl B14493527 Arsine, butylchloroethyl- CAS No. 64049-05-4

Arsine, butylchloroethyl-

Cat. No.: B14493527
CAS No.: 64049-05-4
M. Wt: 196.55 g/mol
InChI Key: ZPVMBZQCJSIJDS-UHFFFAOYSA-N
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Description

Arsine, butylchloroethyl- (systematic name pending IUPAC validation) is a substituted organoarsine compound hypothesized to contain butyl, chloro, and ethyl functional groups attached to an arsenic center. While specific data on this compound is absent in the provided evidence, its properties can be inferred from structurally analogous arsines and arsenic derivatives.

Properties

CAS No.

64049-05-4

Molecular Formula

C6H14AsCl

Molecular Weight

196.55 g/mol

IUPAC Name

butyl-chloro-ethylarsane

InChI

InChI=1S/C6H14AsCl/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3

InChI Key

ZPVMBZQCJSIJDS-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](CC)Cl

Origin of Product

United States

Preparation Methods

The preparation of arsine, butylchloroethyl- involves the synthesis of high-purity arsenic compounds. One common method is the reduction of arsenic trioxide (As₂O₃) with carbon or carbon monoxide at high temperatures (≥700°C) . Another method involves the oxidative roasting of arsenopyrite (FeAsS) to produce arsenic trioxide, which is then reduced to elemental arsenic . The synthesis of arsine, butylchloroethyl- specifically would involve the reaction of butylchloroethyl groups with arsine or its derivatives under controlled conditions.

Chemical Reactions Analysis

Arsine, butylchloroethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens such as chlorine and fluorine, which can result in explosive reactions . It can also react with strong oxidizing agents like potassium permanganate and nitric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce arsenic trioxide and water .

Scientific Research Applications

Comparison with Similar Compounds

Arsine (AsH₃)

  • Formation & Reactivity : Arsine is a colorless gas formed when arsenic reacts with acids or hydrogen. It decomposes upon contact with oxidizing agents or active metals (e.g., iron, aluminum), releasing toxic arsenic vapors .
  • Toxicity : Highly toxic, with a median lethal concentration (LC₅₀) of 250 ppm for 1-hour exposure in humans. Its mild garlic odor is detectable only at hazardous levels (>0.5 ppm) .
  • Key Difference : Unlike substituted arsines like butylchloroethyl arsine, arsine lacks organic substituents, making it more volatile and reactive .

Stibine (SbH₃)

  • Formation & Reactivity : Stibine, a structurally analogous antimony compound, forms when antimony reacts with acids. It shares arsine’s reactivity with metals but has a stronger "rotten egg" odor, enabling earlier detection .
  • Toxicity : Similar health effects to arsine (hemolysis, renal failure), but its higher odor threshold reduces accidental exposure risks compared to arsine derivatives .
  • Key Difference : Stibine’s distinct odor and lower industrial prevalence make it less relevant in applications where substituted arsines might be used .

Trisilyl Arsine (As(SiH₃)₃)

  • Applications & Hazards: Used in semiconductor doping, Trisilyl arsine is highly reactive and pyrophoric. Like butylchloroethyl arsine, it is a synthetic organoarsine but differs in substituents (silyl groups vs. alkyl/halogen groups) .
  • Toxicity: Classified as carcinogenic and acutely toxic, with hazards overlapping those of other arsenic compounds .

Lead Arsenate (Pb₃(AsO₄)₂)

  • Reactivity: An inorganic arsenic compound, lead arsenate reacts with acids or reducing agents to release arsine gas. It is incompatible with sulfides and oxidizers, similar to many organoarsines .
  • Key Difference : Unlike butylchloroethyl arsine, lead arsenate is a solid pesticide with chronic toxicity linked to arsenic bioaccumulation rather than acute gas exposure .

Data Table: Comparative Properties of Arsines and Analogues

Property Arsine (AsH₃) Stibine (SbH₃) Trisilyl Arsine Butylchloroethyl Arsine (Inferred)
State at RT Gas Gas Liquid Likely liquid
Odor Mild garlic Rotten eggs Not reported Possibly mild/undetectable
Formation As + acid Sb + acid Synthetic Synthetic
Toxicity (Acute) LC₅₀: 250 ppm (1 hr) Similar to arsine High (carcinogen) Expected high toxicity
Reactivity Releases AsH₃ with metals Releases SbH₃ Pyrophoric Potential AsH₃ release

Research Findings and Critical Analysis

  • Toxicity Profiles : Substituted arsines like butylchloroethyl arsine likely share arsine’s hemolytic and nephrotoxic effects but may exhibit delayed symptoms due to lower volatility .
  • Industrial Relevance: Stibine’s detectability and Trisilyl arsine’s niche applications highlight the trade-offs between safety and functionality in organoarsine design .
  • Data Gaps: No direct studies on butylchloroethyl arsine were found in the evidence, necessitating caution in extrapolating from analogues.

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